molecular formula C15H13NO B1594602 2-(3-Phenoxyphenyl)propiononitrile CAS No. 32852-95-2

2-(3-Phenoxyphenyl)propiononitrile

Cat. No. B1594602
CAS RN: 32852-95-2
M. Wt: 223.27 g/mol
InChI Key: JSCONFOVXYGOST-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)propiononitrile, commonly known as F13640, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of arylpropionitriles and has been studied for its effects on various biological systems.

Scientific Research Applications

Mechanofluorochromic Properties

Research by Chunping Ma et al. (2017) delved into the mechanofluorochromic (MFC) properties of alkyl phenothiazinyl fluorophenyl acrylonitrile derivatives with varying alkyl chain lengths. These compounds exhibited significant aggregation-induced emission (AIE) and MFC behaviors, revealing their potential in developing responsive materials for sensors and optical devices (Ma et al., 2017).

Catalytic Activity in Organic Reactions

E. Saka et al. (2013) synthesized new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines and explored their catalytic activity in the oxidation of cyclohexene. These complexes demonstrated selective oxidation capabilities, underlining their potential as catalysts in organic synthesis (Saka et al., 2013).

Photodynamic Therapy for Cancer

A study by M. Hu et al. (1998) synthesized hydroxyphthalocyanines, evaluating their efficacy as sensitizers for photodynamic therapy (PDT) of cancer. The study found that certain hydroxyphthalocyanine derivatives were efficient in inducing tumor necrosis, suggesting their potential application in cancer treatment (Hu et al., 1998).

High-Performance Material Development

Research on phthalonitrile polymers and bisphthalonitrile resins has shown that these compounds possess excellent thermal and oxidative stability, as well as mechanical properties suitable for high-performance applications. Studies by S. Sastri et al. (1999) and Haitong Sheng et al. (2014) explored the cure behavior, thermal stability, and mechanical properties of various phthalonitrile-based polymers, highlighting their potential in advanced material applications (Sastri et al., 1999); (Sheng et al., 2014).

properties

IUPAC Name

2-(3-phenoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCONFOVXYGOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865653
Record name 2-(3-Phenoxyphenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenoxyphenyl)propanenitrile

CAS RN

32852-95-2
Record name α-Methyl-3-phenoxybenzeneacetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=32852-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(3-Phenoxyphenyl)propanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenoxyphenyl)propanenitrile
Source EPA DSSTox
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Record name 2-(3-phenoxyphenyl)propiononitrile
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Record name 2-(3-PHENOXYPHENYL)PROPANENITRILE
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Synthesis routes and methods I

Procedure details

417 mg of alpha-(p-tolylthio)-alpha-(m-phenoxyphenyl)propionitrile was dissolved in 4 ml of acetic acid. Zinc powder (370 mg) and 25 mg of anhydrous copper sulfate were added. The mixture was heated under reflux for 1 hour with stirring. After the cooling, 20 ml of water and 20 ml of ether were added. The insoluble matter was separated by filtration. Sodium carbonate (5 g) was added to the filtrate to neutralize the acetic acid, followed by extraction with ether (15 ml×4 times). The extract was washed with 30 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The oily residue was purified by column chromatography (silica gel; hexane and methylene chloride) to afford 247 mg (yield 92%) of alpha-(m-phenoxyphenyl)propionitrile as an oil. A sample for elemental analysis was prepared by subjecting the oil to bulb-to-bulb distillation [149°-154° C. (bath temperature)/1 torr].
Name
alpha-(p-tolylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
370 mg
Type
catalyst
Reaction Step Three
Quantity
25 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

451 mg of alpha-(methylthio)-alpha-(m-phenoxyphenyl)propionitrile was dissolved in 1 ml of anhydrous methanol, and 1.1 ml of a 2.3 M methanol solution of sodium methanethiolate was added. The mixture was stirred at room temperature for 2 hours. An aqueous solution of ammonium chloride (2 g/10 ml) was added, and the mixture was extracted with 10 ml of ether three times. The extract was washed with 15 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel; hexane and methylene chloride) to afford 316 mg (yield 83%) of alpha-(m-phenoxyphenyl)-propionitrile as a colorless oil.
Name
alpha-(methylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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